1-(morpholin-4-ylmethyl)-3'-(4-phenoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PHENOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PHENOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the phenoxyphenyl group, and the construction of the spirocyclic thiazolidine ring. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PHENOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated spirocyclic compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PHENOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione are structurally similar due to the thiazolidine ring.
Uniqueness
1-[(MORPHOLIN-4-YL)METHYL]-3’-(4-PHENOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is unique due to its spirocyclic structure, which combines the indole and thiazolidine rings with a phenoxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1'-(morpholin-4-ylmethyl)-3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C27H25N3O4S/c31-25-18-35-27(30(25)20-10-12-22(13-11-20)34-21-6-2-1-3-7-21)23-8-4-5-9-24(23)29(26(27)32)19-28-14-16-33-17-15-28/h1-13H,14-19H2 |
InChI Key |
ITENVEDIOUSDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.